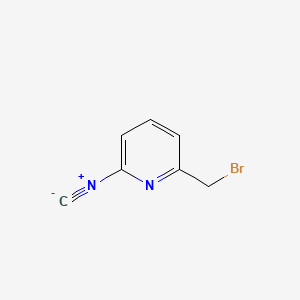

2-(Bromomethyl)-6-isocyanopyridine

CAS No.:

Cat. No.: VC13576347

Molecular Formula: C7H5BrN2

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrN2 |

|---|---|

| Molecular Weight | 197.03 g/mol |

| IUPAC Name | 2-(bromomethyl)-6-isocyanopyridine |

| Standard InChI | InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2 |

| Standard InChI Key | GJTPBNBLSCHBAQ-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=CC=CC(=N1)CBr |

| Canonical SMILES | [C-]#[N+]C1=CC=CC(=N1)CBr |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₇H₅BrN₂, with a molecular weight of 197.032 g/mol . Key structural features include:

-

Pyridine ring: Provides aromatic stability and directs regioselective reactions.

-

Bromomethyl group (-CH₂Br): A potent alkylating agent susceptible to nucleophilic substitution.

-

Isocyanide group (-NC): A highly reactive moiety enabling Ugi and Passerini reactions .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.032 g/mol | |

| Purity | 90% | |

| SMILES | [C-]#[N+]C1=CC=CC(CBr)=N1 | |

| InChI Key | [C-]#[N+]C1=CC=CC(CBr)=N1 |

Spectroscopic Data

While specific spectral data for 2-(bromomethyl)-6-isocyanopyridine is limited in the provided sources, analogous compounds like 2-bromo-6-isocyanopyridine exhibit characteristic IR stretches for the isocyanide group (~2150 cm⁻¹) and ¹H NMR resonances for pyridine protons (δ 7.5–8.5 ppm) . The bromomethyl group typically shows a triplet near δ 4.5 ppm in ¹H NMR due to coupling with adjacent protons .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 2-(bromomethyl)-6-isocyanopyridine involves two key steps:

-

Bromomethylation: 2,6-Dimethylpyridine undergoes radical bromination using dibromohein (DBDMH) or N-bromosuccinimide (NBS) to yield 2-(bromomethyl)-6-methylpyridine .

-

Isocyanide Introduction: The methyl group at position 6 is converted to an isocyanide via formamide dehydration or Hofmann isocyanide synthesis .

Key Reaction:

Reactivity Profile

-

Nucleophilic Substitution: The bromomethyl group reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds .

-

Multicomponent Reactions: The isocyanide participates in Ugi reactions, forming peptidomimetics or heterocycles .

-

Coordination Chemistry: The pyridine nitrogen and isocyanide group act as ligands for transition metals (e.g., Rh, Pd) .

Applications in Organic Synthesis

Medicinal Chemistry

2-(Bromomethyl)-6-isocyanopyridine is a precursor to carfentanil analogues, leveraging its ability to introduce arylpiperidine motifs via MCRs . For example:

Materials Science

The compound facilitates the synthesis of macrocyclic ligands for catalysis. For instance, 2,6-bis(bromomethyl)pyridine derivatives form tridentate ligands for Rh-catalyzed hydroformylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume